![molecular formula C26H32N4+2 B12528723 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- CAS No. 807314-59-6](/img/structure/B12528723.png)
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is a chemical compound known for its unique structure and properties. It is a derivative of pyridinium, a class of compounds characterized by a positively charged nitrogen atom within a six-membered aromatic ring. The compound’s structure includes a 1,4-phenylenebis(methylene) linkage, which connects two pyridinium units, each substituted with a pyrrolidinyl group. This configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-(1-pyrrolidinyl)pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of pyridinium derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Scientific Research Applications
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can engage in electrostatic interactions with negatively charged sites on proteins, while the pyrrolidinyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: A similar compound with bromide counterions instead of pyrrolidinyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium): A derivative with bipyridinium units instead of pyridinium.
Uniqueness
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of pyrrolidinyl groups enhances its solubility and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
807314-59-6 |
|---|---|
Molecular Formula |
C26H32N4+2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1-[[4-[(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H32N4/c1-2-14-29(13-1)25-9-17-27(18-10-25)21-23-5-7-24(8-6-23)22-28-19-11-26(12-20-28)30-15-3-4-16-30/h5-12,17-20H,1-4,13-16,21-22H2/q+2 |
InChI Key |
ZKSXDCGANRXIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



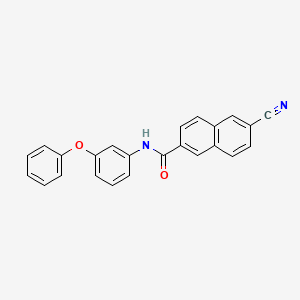
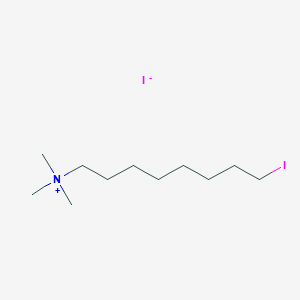
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
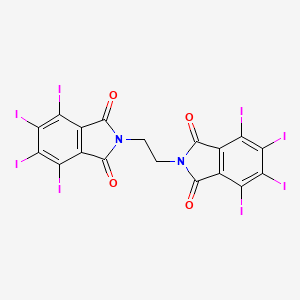

![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
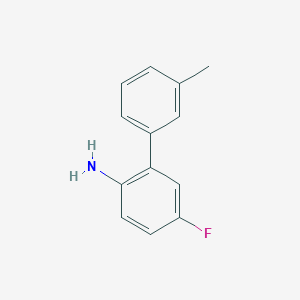
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
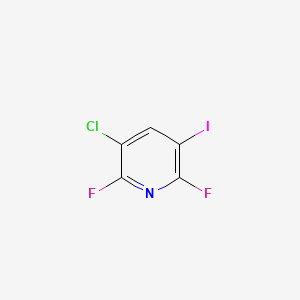
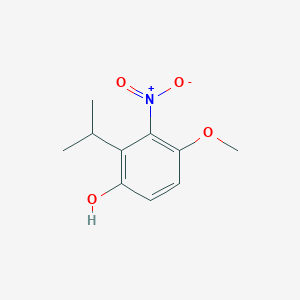
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
